Withaferin A

Übersicht

Beschreibung

Wirkmechanismus

Withaferin A (WA) is a bioactive compound extracted from the plant Withania somnifera, commonly known as Ashwagandha . It has gained significant attention for its potential therapeutic properties, particularly its anticancer effects .

Target of Action

WA has been found to interact with several proteins that play crucial roles in cellular processes. The primary targets of WA include vimentin, Hsp90, annexin II, and mFAM72A . Additionally, BCR-ABL, Mortalin (mtHsp70), Nrf2, and c-MYB are potential targets of WA . These proteins are involved in various cellular functions, including cell cycle regulation, apoptosis, autophagy, and ferroptosis .

Mode of Action

WA exerts its anticancer influence by inducing cell cycle arrest, apoptosis, autophagy, and ferroptosis . It inhibits cell proliferation, cancer stem cells, tumor metastasis, and also suppresses epithelial-mesenchymal transition (EMT) and angiogenesis . WA’s interaction with its targets leads to changes in these cellular processes, contributing to its anticancer effects .

Biochemical Pathways

WA affects several biochemical pathways. It has been found to activate the mitochondrial apoptosis pathway, associated with Bcl-2 down-regulation, Bax up-regulation, caspase 9 and caspase-3 activation through cytochrome c release into the cytosol . It also interacts with NF-κB, STAT, Hsp90, ER-α, p53, and TGF-β, leading to inhibition of cancer cell proliferation and cell cycle arrest in the G2/M stage .

Result of Action

The molecular and cellular effects of WA’s action are primarily related to its anticancer properties. It has been shown to suppress experimentally induced carcinogenesis, largely due to its potent anti-oxidative, anti-inflammatory, anti-proliferative, and apoptosis-inducing properties . Moreover, WA sensitizes resistant cancer cells to existing chemotherapeutic agents .

Action Environment

The action, efficacy, and stability of WA can be influenced by various environmental factors. For instance, in vivo and in vitro studies have shown that WA’s anticancer effects can vary depending on the specific cellular environment . .

Biochemische Analyse

Biochemical Properties

Withaferin A has been found to interact with key role players in cancerous activity of the cell to exert its pro-apoptotic effects . It interacts with NF-κB, STAT, Hsp90, ER-α, p53, and TGF-β, leading to inhibition in cancer cell proliferation and cell cycle arrest in G2/M stage .

Cellular Effects

This compound has been reported to have anticancer, anti-inflammatory, metabolic, and pro-apoptotic effects . It has been found to generate reactive oxidative species, activate Par-4, induce endoplasmic reticulum stress (ER), and activate p53 . These actions lead to apoptosis or cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with key role players in cancerous activity of the cell to exert its pro-apoptotic effects . It interacts with NF-κB, STAT, Hsp90, ER-α, p53, and TGF-β, leading to inhibition in cancer cell proliferation and cell cycle arrest in G2/M stage .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied extensively in both in vivo and in vitro settings

Dosage Effects in Animal Models

Research on this compound has shown that it exhibits apoptotic and cytotoxic activities at doses ≤500 nM . It also shows anti-invasive activity at these low doses .

Metabolic Pathways

This compound is a secondary metabolite with comprehensive biological effects . Biosynthetically, it is derived from Withania somnifera and Acnistus breviflorus through the mevalonate and non-mevalonate pathways .

Transport and Distribution

A study has suggested that this compound can be transported to target cells when incorporated into nanosponges .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Withaferin A can be synthesized through various methods, including the use of natural extracts from Withania somnifera. One common method involves the isolation of this compound from the plant using solvent extraction techniques. The compound can also be synthesized using chemical reactions that involve the formation of the steroidal lactone structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Withania somnifera. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Withaferin A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate mit veränderten biologischen Aktivitäten zu bilden.

Reduktion: Reduktionsreaktionen können den Lactonring modifizieren und zu Veränderungen der Eigenschaften der Verbindung führen.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen und seine biologische Aktivität verbessern.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.

Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten zeigen. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Withaferin A wird als Ausgangsmaterial für die Synthese neuer Verbindungen mit potenziellen therapeutischen Anwendungen verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Apoptose und Autophagie.

Medizin: this compound hat sich als vielversprechendes Antikrebsmittel erwiesen, wobei Studien seine Fähigkeit demonstrieren, das Tumorwachstum zu hemmen und den Zelltod in Krebszellen zu induzieren

Industrie: this compound wird bei der Entwicklung pharmazeutischer Formulierungen und als bioaktive Verbindung in Nutrazeutika verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus:

Induktion der Apoptose: this compound induziert den programmierten Zelltod in Krebszellen durch Aktivierung apoptotischer Signalwege.

Hemmung der Angiogenese: Die Verbindung hemmt die Bildung neuer Blutgefäße und schränkt dadurch das Tumorwachstum ein.

Modulation von Signalwegen: this compound beeinflusst verschiedene Signalwege, darunter den Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Signalweg, der eine Rolle bei Entzündungen und Krebs spielt

Vergleich Mit ähnlichen Verbindungen

Withaferin A gehört zu einer Gruppe von Verbindungen, die als Withanolide bekannt sind und eine ähnliche steroidal-lactonische Struktur aufweisen. Einige ähnliche Verbindungen sind:

- Withanon

- Withanolid D

- Withanolid E

Einzigartigkeit von this compound: this compound zeichnet sich durch seine starken Antikrebs- und entzündungshemmenden Eigenschaften aus. Es hat sich gezeigt, dass es in bestimmten biologischen Assays effektiver ist als andere Withanolide .

Eigenschaften

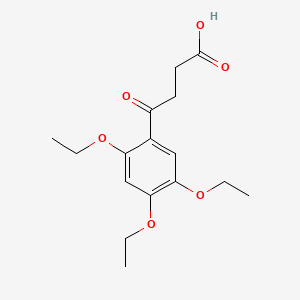

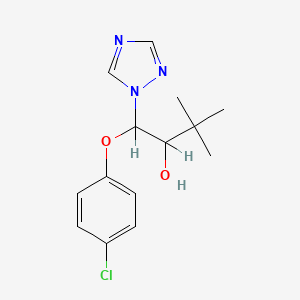

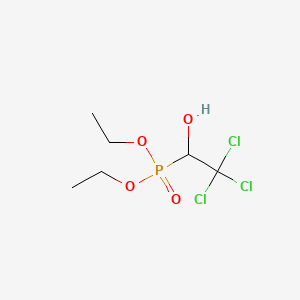

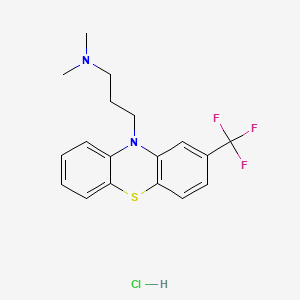

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRXOUCRJQVYJQ-CKNDUULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-48-2 | |

| Record name | Withaferin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withaferin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | WITHAFERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Withaferin A in cancer cells?

A1: this compound exhibits its anticancer effects through various mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in cancer cells. This effect has been observed in multiple cancer cell lines, including breast [, ], lung [, ], liver [, , ], and myeloma cells [].

- Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation. This effect has been observed in breast cancer cells, where it causes G2/M phase cell cycle arrest [].

- Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis. This effect has been observed in both in vitro and in vivo models of various cancers, including liver cancer [] and cervical cancer [].

- Modulation of Signaling Pathways: this compound interacts with various signaling pathways involved in cell survival, proliferation, and metastasis. Notably, it inhibits the PI3K/Akt pathway [, , , ], Notch signaling [], and the Keap1/Nrf2 pathway [].

Q2: How does this compound impact Epithelial-Mesenchymal Transition (EMT)?

A: this compound has been shown to attenuate EMT, a process associated with cancer cell invasion and metastasis. It achieves this by inhibiting the Keap1/Nrf2 signaling pathway, thereby suppressing the expression of EMT-related proteins like VE-cadherin [].

Q3: Can this compound enhance the efficacy of other anticancer treatments?

A: Yes, this compound has demonstrated synergistic effects when combined with other anticancer therapies. For example, it enhances the efficacy of sorafenib in sorafenib-resistant hepatocellular carcinoma cells [] and increases the sensitivity of glioblastoma cells to EGFR inhibitors like Afatinib and Lapatinib [].

Q4: What is the molecular formula and weight of this compound?

A: this compound possesses the molecular formula C28H38O6 and a molecular weight of 470.6 g/mol. []

Q5: Are there any specific structural features that contribute to the bioactivity of this compound?

A5: Yes, several structural features are crucial for this compound's bioactivity:

- Steroidal Lactone Structure: The core steroidal lactone framework is essential for its binding to various target proteins and enzymes. [, ]

- C-28 Ergostane Network: The presence of a C-28 ergostane network with multiple sites of unsaturation and differential oxygenation contributes to its high reactivity and diverse pharmacological effects. []

- Reactive Groups: The presence of specific reactive groups, such as a lactone ring, an epoxide group, and hydroxyl groups, allows this compound to interact with various cellular targets, including proteins and enzymes. [, ]

Q6: Are there specific challenges in formulating this compound due to its stability?

A: Yes, this compound is known to be heat-labile, posing challenges for formulations requiring heat treatment []. Researchers have explored alternative formulation strategies to overcome this limitation, such as developing sustained-release, multi-layer polymeric implants using polycaprolactone:F68 (PCL:F68) [].

Q7: How does modification of the this compound structure affect its activity?

A: Structural modifications of this compound can significantly impact its activity. For instance, introducing a methoxy group at the 3β position attenuates its anticancer activity compared to the parent compound []. This highlights the importance of specific structural features for this compound's biological activity and the potential for developing more potent and selective derivatives through structural modifications.

Q8: What strategies have been explored to enhance this compound's stability and bioavailability for therapeutic use?

A8: Several strategies have been investigated to improve this compound's stability and bioavailability:

- Encapsulation in Nanocarriers: Encapsulating this compound in nanocarriers like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing its stability, controlling its release, and improving its topical delivery [].

- Development of Stable Analogs: Synthesizing more stable analogs of this compound, such as 3-azido this compound (3-azidoWA), has yielded compounds with potent anti-cancer activity and potentially improved stability profiles [].

Q9: Has this compound shown efficacy in preclinical cancer models?

A: Yes, this compound exhibits significant anticancer activity in various in vivo models. For example, it suppressed tumor growth and metastasis in a nude mouse model of liver cancer [] and enhanced the efficacy of radiation therapy in a mouse model of melanoma [].

Q10: What is known about the safety profile of this compound?

A: While this compound demonstrates promising therapeutic potential, it is crucial to acknowledge its potential toxicity. High doses of this compound have been associated with toxicity in animal models []. Further research is crucial to determine safe and effective dosages for clinical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.